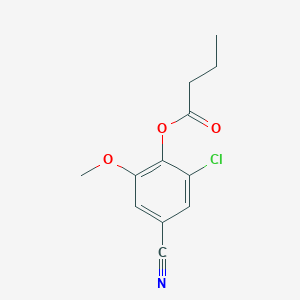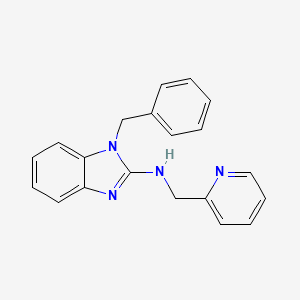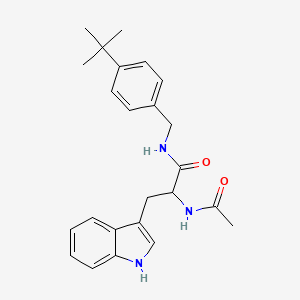
2-chloro-4-cyano-6-methoxyphenyl butyrate
Descripción general
Descripción
2-chloro-4-cyano-6-methoxyphenyl butyrate, also known as CMPIB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-cyano-6-methoxyphenyl butyrate involves its interaction with the Kir2.1 potassium channel. 2-chloro-4-cyano-6-methoxyphenyl butyrate binds to the channel pore and stabilizes it in a closed conformation, preventing the flow of potassium ions and depolarizing the membrane potential. This mechanism is highly selective, as 2-chloro-4-cyano-6-methoxyphenyl butyrate does not affect other potassium channels or ion channels.
Biochemical and Physiological Effects:
2-chloro-4-cyano-6-methoxyphenyl butyrate has been shown to have significant effects on neuronal excitability and synaptic transmission. It can induce depolarization and increase the firing rate of neurons, leading to enhanced neurotransmitter release and synaptic plasticity. 2-chloro-4-cyano-6-methoxyphenyl butyrate has also been shown to have potential applications in the treatment of epilepsy, as it can reduce seizure activity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-4-cyano-6-methoxyphenyl butyrate is its high selectivity for the Kir2.1 potassium channel, which makes it a valuable tool for studying the role of this channel in neuronal function. However, its potency can also be a limitation, as high concentrations of 2-chloro-4-cyano-6-methoxyphenyl butyrate may have off-target effects on other potassium channels. Additionally, 2-chloro-4-cyano-6-methoxyphenyl butyrate is not very water-soluble and can be challenging to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research on 2-chloro-4-cyano-6-methoxyphenyl butyrate. One area of interest is the development of more water-soluble analogs that can be used in a wider range of experimental settings. Another direction is the investigation of the potential therapeutic applications of 2-chloro-4-cyano-6-methoxyphenyl butyrate in neurological disorders such as epilepsy and Parkinson's disease. Finally, further studies are needed to elucidate the precise mechanisms underlying the effects of 2-chloro-4-cyano-6-methoxyphenyl butyrate on neuronal function and synaptic transmission.
Conclusion:
In conclusion, 2-chloro-4-cyano-6-methoxyphenyl butyrate is a promising chemical compound that has gained attention in the scientific community due to its potential applications in neuroscience and pharmacology. Its selective inhibition of the Kir2.1 potassium channel makes it a valuable tool for studying the role of this channel in neuronal function, and its potential therapeutic applications in neurological disorders warrant further investigation.
Aplicaciones Científicas De Investigación
2-chloro-4-cyano-6-methoxyphenyl butyrate has been studied extensively for its potential applications in neuroscience and pharmacology. It has been shown to selectively inhibit the activity of the Kir2.1 potassium channel, which is involved in regulating the resting membrane potential of neurons. This inhibition leads to depolarization of the membrane potential, which can trigger action potentials and increase neuronal excitability.
Propiedades
IUPAC Name |
(2-chloro-4-cyano-6-methoxyphenyl) butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-3-4-11(15)17-12-9(13)5-8(7-14)6-10(12)16-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAJYTYMJVMOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1Cl)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-cyano-6-methoxyphenyl) butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4191231.png)



![1-(1H-indol-3-yl)-2-{[4-phenyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4191259.png)
![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4191271.png)

![N-(2-fluorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide](/img/structure/B4191282.png)
![diethyl 5-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4191287.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide](/img/structure/B4191295.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4191300.png)
![6-methyl-3-(phenoxymethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B4191304.png)
![8-(3-bromo-4,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4191324.png)
![8-(5-bromo-2-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4191333.png)